N,N-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine is a heterocyclic compound characterized by its unique structure, which consists of a pyrrole ring fused with a pyridine ring. Its molecular formula is and it has a molecular weight of approximately 161.21 g/mol. This compound is recognized for its stability at room temperature, indicating potential resistance to environmental changes, which is advantageous for various applications in scientific research and industry .
This compound falls under the category of nitrogen-containing heterocycles, which are compounds that include at least one nitrogen atom in their ring structure. It is classified as an amine due to the presence of the dimethylamino group. N,N-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine has been investigated for its biological activities and potential therapeutic applications, particularly in medicinal chemistry .
The synthesis of N,N-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine typically involves several steps, often starting from readily available precursors. A common synthetic route includes:
For industrial production, optimized reaction conditions are crucial to enhance yield and purity. Techniques such as continuous flow reactors and automated systems are employed to improve efficiency and scalability of the synthesis process.
N,N-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine features a fused ring system comprising a pyrrole and a pyridine ring. The dimethylamino group is attached at the nitrogen atom of the pyrrole ring.
N,N-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine can participate in various chemical reactions:
N,N-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine is stable under ambient conditions and exhibits solubility in various organic solvents.
The compound's reactivity includes susceptibility to oxidation and reduction processes as well as participation in substitution reactions due to the presence of reactive functional groups.
Relevant data includes:
N,N-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine has several applications across different scientific fields:
The systematic exploration of pyrrolopyridines began in the mid-20th century, driven by their structural resemblance to purine nucleobases—a feature enabling targeted interactions with ATP-binding sites and nucleic acids. Early research identified natural products like the antitumor alkaloid camptothecin (pyrrolo[3,4-b]quinoline) and the antiviral meriolins, highlighting the therapeutic potential of this scaffold class [6]. Among the isomers, pyrrolo[2,3-c]pyridine gained prominence later due to challenges in synthetic accessibility. The Bartoli reaction and palladium-catalyzed cross-coupling methodologies eventually enabled efficient synthesis of 7-amino-substituted derivatives, accelerating pharmacological studies [5].
A pivotal shift occurred with the discovery that 7-aminopyrrolo[2,3-c]pyridines act as potassium-competitive acid blockers (P-CABs). Unlike traditional proton-pump inhibitors (PPIs), which require acid activation and covalent binding, P-CABs reversibly inhibit H⁺/K⁺-ATPase by competing with K⁺ ions in the gastric proton pump’s luminal domain. The lead optimization efforts in the early 2010s, particularly by Panchal et al. and subsequent groups, identified the 1H-pyrrolo[2,3-c]pyridine-7-amine core as a potent scaffold. Compound 1 (unsubstituted 7-benzylamino derivative) exhibited promising in vitro activity (IC₅₀ = 27 nM against H⁺/K⁺-ATPase), validating the chemotype’s potential [5]. Parallel developments saw pyrrolo[2,3-d]pyrimidines advance as kinase inhibitors in oncology, with over 70 kinase inhibitors approved by 2023 targeting receptors like EGFR, VEGFR, and ALK [8]. These collective efforts cemented pyrrolopyridines as versatile scaffolds in drug discovery.
Table 1: Therapeutic Applications of Key Pyrrolopyridine Isomers
Isomer | Therapeutic Area | Clinical Applications | Representative Agents |
---|---|---|---|
Pyrrolo[2,3-c]pyridine | Gastroenterology | Acid-related disorders (GERD, ulcers) | N,N-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine derivatives |
Pyrrolo[2,3-d]pyrimidine | Oncology | Kinase inhibition (EGFR, BTK, CDKs) | Tazemetostat, Ibrutinib analogs |
Pyrrolo[3,4-c]pyridine | Metabolic diseases | Aldose reductase/GRP119 inhibition (Diabetes) | Experimental compounds |
Pyrrolo[3,2-b]pyridine | Infectious diseases | Antibacterial/E. coli inhibition | Experimental compounds |
The pharmacological profile of N,N-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine derivatives primarily stems from their potent and reversible inhibition of gastric H⁺/K⁺-ATPase. Molecular modeling studies reveal that these compounds bind to the enzyme’s luminal region, accessing two lipophilic cavities (LP-1 and LP-2) and forming polar interactions with Tyr925/Tyr928 residues. The 7-amino group is critical: it anchors the molecule in the LP-1 pocket via hydrophobic contacts with Val331, Met334, Ala123, and Phe124, while the pyrrolopyridine core orientation modulates access to the LP-2 site [5].
Structure-Activity Relationship (SAR) Insights:
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1